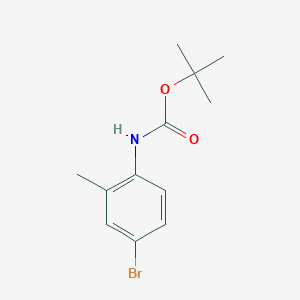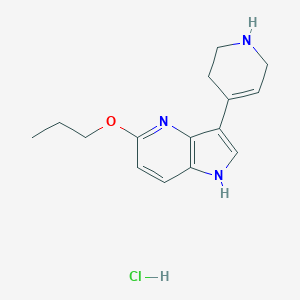
tert-Butyl (4-bromo-2-methylphenyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (4-bromo-2-methylphenyl)carbamate, also known as tBMC, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the tert-butyl group and is composed of a bromo-methylphenylcarbamate group. tBMC has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Environmental Impact and Fate
Synthetic phenolic antioxidants, closely related to tert-Butyl (4-bromo-2-methylphenyl)carbamate, have been studied extensively for their environmental occurrence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in industrial applications to retard oxidative reactions and prolong product shelf life. Studies indicate their presence in various environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues and fluids. The toxicity effects, including potential hepatic toxicity and endocrine-disrupting effects, have been highlighted, with calls for further research into the environmental behaviors of these compounds, their co-exposure effects, and the development of novel compounds with lower toxicity and migration potential (Liu & Mabury, 2020).
Decomposition and Conversion Techniques
Research on the decomposition of air toxics like methyl tert-butyl ether (MTBE) through radio frequency (RF) plasma reactors presents an alternative method for converting such compounds. The study focuses on the application of RF plasma reactors in decomposing and converting MTBE by adding hydrogen, demonstrating the feasibility of this approach for environmental detoxification. This method showed increased decomposition efficiency and the conversion of MTBE into less harmful substances, suggesting potential applications for this compound decomposition and environmental remediation (Hsieh et al., 2011).
Membrane Purification Techniques
The application of polymer membranes for the purification of fuel oxygenated additives like MTBE has been explored, focusing on methanol/MTBE separation via pervaporation. This comprehensive review examines various polymer membranes' efficiency for separating the azeotropic methanol/MTBE mixture, highlighting materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes. The effectiveness and operational stability of mixed matrix membranes (MMMs) are also discussed, pointing towards their potential in enhancing fuel additive purification processes, which could be relevant for compounds like this compound (Pulyalina et al., 2020).
Bioremediation Insights
Bioremediation and natural attenuation of MTBE, a compound related to this compound, have been reviewed, highlighting the potential for biological methods in remediation efforts. This review emphasizes the adaptation of microbial populations to MTBE and suggests increasing biodegradation rates in recent literature. It discusses the role of plants in withdrawing MTBE from the subsurface, thus facilitating its metabolism or atmospheric diffusion where it can be degraded. This insight into MTBE's biodegradation may offer perspectives on bioremediation strategies for related compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXMKPOXRAYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370849 | |
| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306937-14-4 | |
| Record name | 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)




![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

